molecular formula C13H18O B7846260 1-(2,5-Dimethylphenyl)pentan-1-one CAS No. 66286-25-7

1-(2,5-Dimethylphenyl)pentan-1-one

Cat. No.: B7846260
CAS No.: 66286-25-7
M. Wt: 190.28 g/mol
InChI Key: FVWKVKSGCYFYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative, characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a pentanone chain attached to the phenyl ring at the 1 position

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)pentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)pentan-1-one can be compared with other similar compounds such as:

    1-(2,4-Dimethylphenyl)pentan-1-one: Similar structure but with methyl groups at the 2 and 4 positions.

    1-(3,5-Dimethylphenyl)pentan-1-one: Methyl groups at the 3 and 5 positions.

    1-(2,6-Dimethylphenyl)pentan-1-one: Methyl groups at the 2 and 6 positions.

The uniqueness of this compound lies in the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKVKSGCYFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295740
Record name 1-(2,5-Dimethylphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66286-25-7
Record name 1-(2,5-Dimethylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66286-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.